2-Methoxyapomorphine
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Overview
Description
2-Methoxyapomorphine is a derivative of apomorphine, a well-known dopamine agonist This compound is of significant interest due to its pharmacological properties, particularly its interaction with dopamine receptors
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-methoxyapomorphine involves the acid-catalyzed rearrangement of oripavine, followed by O-demethylation. This process typically requires specific reaction conditions, including controlled temperatures and the use of appropriate solvents .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes the use of large-scale reactors and precise control of reaction parameters .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxyapomorphine undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups on the compound, potentially modifying its pharmacological properties.
Reduction: Reduction reactions can be used to modify the compound’s structure, potentially enhancing its stability or activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the synthesis and modification of this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic reagents like sodium methoxide and other alkoxides are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted apomorphine derivatives .
Scientific Research Applications
2-Methoxyapomorphine has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of dopamine receptor interactions and other pharmacological investigations.
Biology: The compound is studied for its effects on cellular signaling pathways and its potential neuroprotective properties.
Medicine: this compound is investigated for its potential use in treating neurological disorders such as Parkinson’s disease and schizophrenia.
Mechanism of Action
2-Methoxyapomorphine exerts its effects primarily through its interaction with dopamine receptors. It has a high binding affinity for dopamine D2, D3, and D5 receptors. The stimulation of D2 receptors in the caudate-putamen, a region of the brain responsible for locomotor control, is believed to be responsible for its pharmacological actions .
Comparison with Similar Compounds
2-Alkoxyapomorphines: These compounds have similar structures but different alkoxy groups, which can alter their pharmacological profiles.
2-Phenylapomorphine: This compound has a phenyl group instead of a methoxy group, resulting in different receptor binding affinities and activities.
Uniqueness: 2-Methoxyapomorphine is unique due to its specific interaction with dopamine receptors and its potential therapeutic applications. Its distinct chemical structure allows for targeted modifications, making it a valuable compound in both research and industrial applications .
Properties
CAS No. |
126874-79-1 |
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Molecular Formula |
C18H19NO3 |
Molecular Weight |
297.3 g/mol |
IUPAC Name |
(6aR)-2-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol |
InChI |
InChI=1S/C18H19NO3/c1-19-6-5-11-7-12(22-2)9-13-16(11)14(19)8-10-3-4-15(20)18(21)17(10)13/h3-4,7,9,14,20-21H,5-6,8H2,1-2H3/t14-/m1/s1 |
InChI Key |
QGJWYJSOGNAUCY-CQSZACIVSA-N |
SMILES |
CN1CCC2=C3C1CC4=C(C3=CC(=C2)OC)C(=C(C=C4)O)O |
Isomeric SMILES |
CN1CCC2=C3[C@H]1CC4=C(C3=CC(=C2)OC)C(=C(C=C4)O)O |
Canonical SMILES |
CN1CCC2=C3C1CC4=C(C3=CC(=C2)OC)C(=C(C=C4)O)O |
Synonyms |
2-methoxyapomorphine |
Origin of Product |
United States |
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